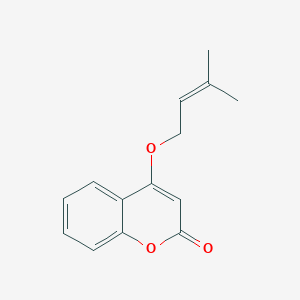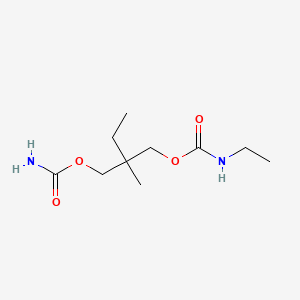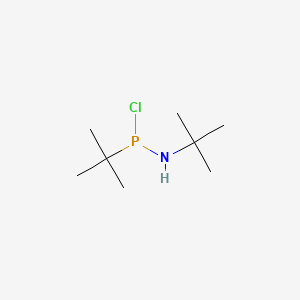
Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)- is an organophosphorus compound with the molecular formula C₈H₁₉ClNP and a molecular weight of 195.67 g/mol . This compound is known for its unique structure, which includes a phosphonamidous chloride group bonded to two tert-butyl groups. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
The synthesis of Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)- typically involves the reaction of phosphorus trichloride with tert-butylamine under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and quality.
Analyse Chemischer Reaktionen
Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding phosphonamidates or phosphonamidites.
Oxidation and Reduction: The compound can be oxidized to form phosphonamidates or reduced to form phosphines.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acid derivatives.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonamidate and phosphonamidite compounds.
Biology: It can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or pharmaceuticals.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as anticancer or antiviral agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)- involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonamidous chloride group can undergo nucleophilic substitution, where the chlorine atom is replaced by another nucleophile. This reactivity is crucial for its role in various synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)- can be compared with other similar compounds, such as:
Phosphonamidous chloride, P-methyl-N,N-bis(1-methylethyl)-: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)-: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)- lies in its specific substituents, which confer distinct chemical properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
24411-61-8 |
|---|---|
Molekularformel |
C8H19ClNP |
Molekulargewicht |
195.67 g/mol |
IUPAC-Name |
N-[tert-butyl(chloro)phosphanyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H19ClNP/c1-7(2,3)10-11(9)8(4,5)6/h10H,1-6H3 |
InChI-Schlüssel |
XREAKPJUBNLZHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NP(C(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid](/img/structure/B14698090.png)
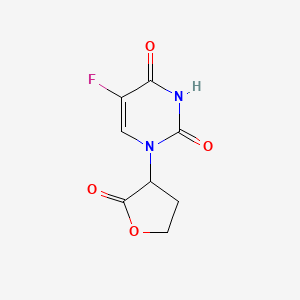

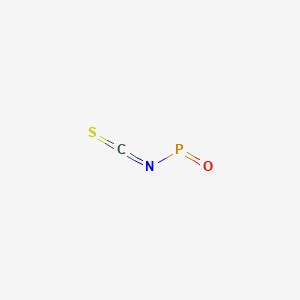
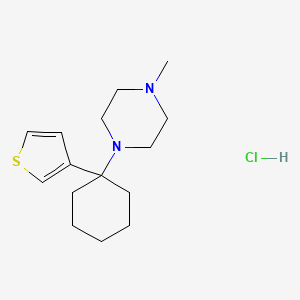
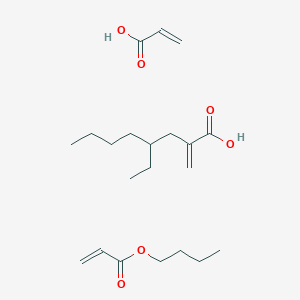
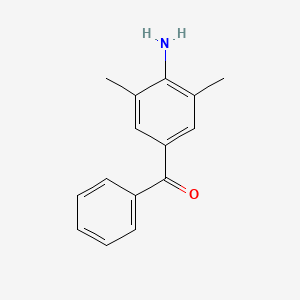

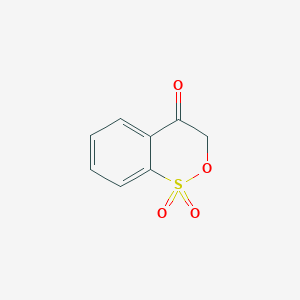
![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)

